5-[(3-methoxyphenoxy)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide -

5-[(3-methoxyphenoxy)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-3951572
CAS Number:
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A, also known as Rimonabant, is a potent and selective antagonist of the cannabinoid CB1 receptor []. It has been extensively studied for its potential therapeutic applications in obesity, addiction, and other conditions [, , ]. SR141716A exhibits inverse agonism at the CB1 receptor, meaning it produces effects opposite to those of cannabinoid agonists [].
  • Relevance: SR141716A shares the core structure of a 1H-pyrazole-3-carboxamide with the target compound, 5-[(3-methoxyphenoxy)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide. Both compounds feature substitutions at the 1, 3, and 5 positions of the pyrazole ring. The presence of aromatic rings and a carboxamide group in both molecules suggests potential similarities in their binding affinities and pharmacological profiles. Research on SR141716A and its analogs has provided valuable insights into the structure-activity relationships of pyrazole-based compounds [, ]. This information can be crucial in understanding the potential activity and behavior of the target compound.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is another potent and selective antagonist of the CB1 cannabinoid receptor []. Like SR141716A, it demonstrates nanomolar affinity for both rat and human CB1 receptors []. SR147778 exhibits high selectivity for CB1 over CB2 receptors and shows no affinity for over 100 other targets []. Pharmacologically, SR147778 antagonizes various effects induced by cannabinoid agonists, including hypothermia, analgesia, and changes in gastrointestinal transit []. Moreover, it has been shown to reduce ethanol, sucrose, and food intake in animal models [].

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound, identified as compound 4 in its respective study [], is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. Its design aimed to limit its ability to cross the blood-brain barrier, thereby reducing potential central nervous system side effects. It demonstrated significant weight-loss efficacy in diet-induced obese mice and exhibited a clean off-target profile in preclinical studies [].

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a subnanomolar affinity cannabinoid CB2 receptor antagonist []. Its binding site interactions and structure-activity relationships have been investigated to understand the importance of hydrogen bonding and aromatic stacking in its high affinity and efficacy []. Studies have shown that the amide functional group of SR144528 is critical for its CB2 affinity and efficacy [].

Properties

Product Name

5-[(3-methoxyphenoxy)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide

IUPAC Name

5-[(3-methoxyphenoxy)methyl]-N-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H19N3O3S/c1-21(10-13-6-7-25-12-13)18(22)17-8-14(19-20-17)11-24-16-5-3-4-15(9-16)23-2/h3-9,12H,10-11H2,1-2H3,(H,19,20)

InChI Key

JLCZRCTWOMMZEK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2=NNC(=C2)COC3=CC=CC(=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.